molecular formula C11H18N2O5S2 B4780387 N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide

N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide

Cat. No.: B4780387
M. Wt: 322.4 g/mol
InChI Key: AFIRSYHORAMENB-UHFFFAOYSA-N
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Description

N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzenesulfonamide core with an ethyl group and a methylsulfonylaminoethoxy substituent, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzenesulfonamide.

    Ethylation: The amino group is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Ether Formation: The ethylated product undergoes a nucleophilic substitution reaction with 2-chloroethanol to form the ethoxy linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, typically using hydrogen gas and a palladium catalyst, can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium alkoxides or thiolates.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide finds applications in several scientific domains:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Acts as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the ethoxy and methylsulfonyl groups enhance its binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methylbenzenesulfonamide: Lacks the ethoxy and methylsulfonyl groups, resulting in different reactivity and applications.

    N-ethyl-4-aminobenzenesulfonamide: Contains an amino group instead of the ethoxy and methylsulfonyl groups, altering its chemical properties.

Uniqueness

N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both ethoxy and methylsulfonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-ethyl-4-[2-(methanesulfonamido)ethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S2/c1-3-12-20(16,17)11-6-4-10(5-7-11)18-9-8-13-19(2,14)15/h4-7,12-13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIRSYHORAMENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)OCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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